(4-(Trifluoromethyl)pyridin-2-yl)boronic acid
Overview
Description
“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a chemical compound with the CAS Number: 870459-90-8 . It has a molecular weight of 190.92 and its linear formula is C6H5BF3NO2 . It is a solid substance and is an important raw material and intermediate used in organic synthesis, agrochemical, pharmaceutical, and dyestuff fields .
Molecular Structure Analysis
The molecular structure of “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is represented by the SMILES string OB(O)c1ccnc(c1)C(F)(F)F . The InChI key is PHLLTVDZCKUNJN-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and under -20°C .Scientific Research Applications
Synthesis Process
The synthesis of (4-(Trifluoromethyl)pyridin-2-yl)boronic acid and its derivatives has been a subject of study, aiming at refining the yield and purity of the compound. Liu Guoqua demonstrated a method for preparing 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid with a purity of 98.65%, signifying the effectiveness of the synthesis process under optimal conditions (Liu, 2014).
Catalytic and Sensor Applications
The compound has shown promise in catalytic applications. For instance, it's utilized in Suzuki Cross-Coupling reactions, a significant method in organic chemistry for forming carbon-carbon bonds. F. Batool et al. reported the successful use of a highly electron-deficient pyridine-4-boronic ester derived from this compound in Suzuki couplings with various aryl bromides, highlighting its role in introducing strong electron-withdrawing groups into organic compounds (Batool et al., 2016).
Additionally, the compound has been explored in the development of optical sensors. A study by S. Tsumura et al. designed a BODIPY-type pyridine–boron trifluoride complex as an optical sensor for detecting trace amounts of water in acetonitrile, indicating its potential in fine-tuning sensory applications (Tsumura et al., 2020).
Chemical Reactions and Mechanisms
The compound also plays a role in complex chemical reactions. An example is its involvement in the hydroboration of pyridines, where the compound, as part of the reaction mechanism, contributes to the formation of new complexes with interesting properties. B. Rao et al. demonstrated this in their study, highlighting the compound's versatility in chemical synthesis (Rao et al., 2018).
Safety And Hazards
The safety information for “(4-(Trifluoromethyl)pyridin-2-yl)boronic acid” indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261 and P305+P351+P338 . It is classified as Acute Tox. 3 Oral .
properties
IUPAC Name |
[4-(trifluoromethyl)pyridin-2-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF3NO2/c8-6(9,10)4-1-2-11-5(3-4)7(12)13/h1-3,12-13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFNGXQZOZOTHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC(=C1)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694401 | |
Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Trifluoromethyl)pyridin-2-yl)boronic acid | |
CAS RN |
870459-90-8 | |
Record name | [4-(Trifluoromethyl)pyridin-2-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80694401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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